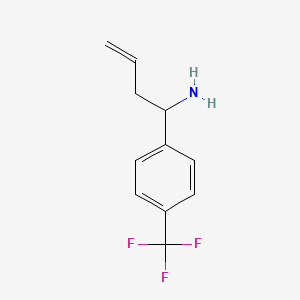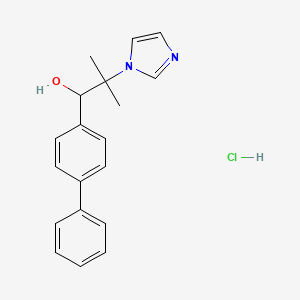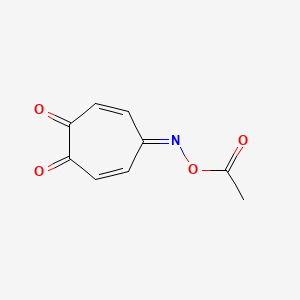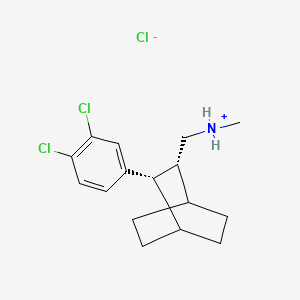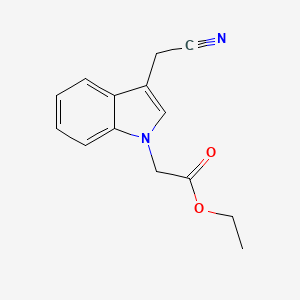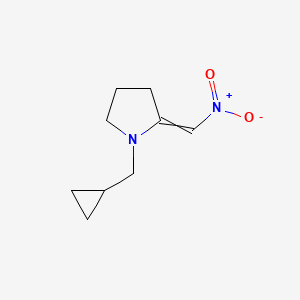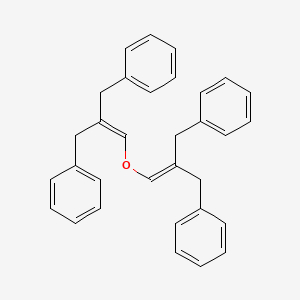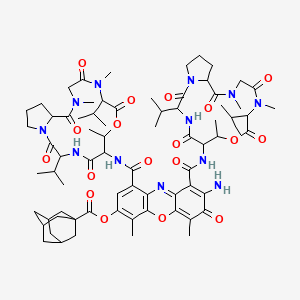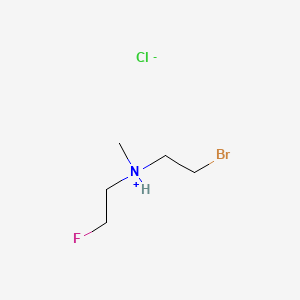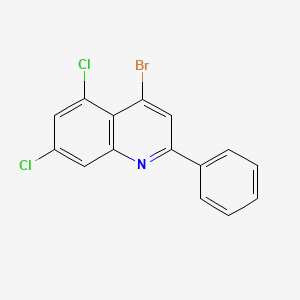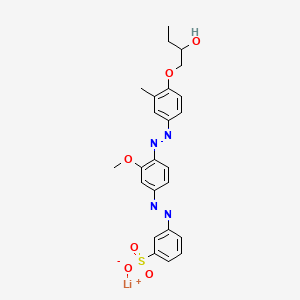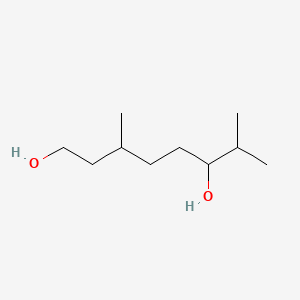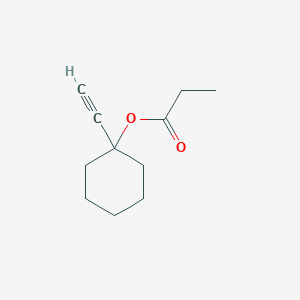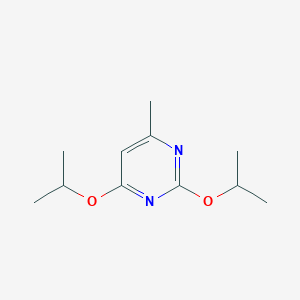
2,4-Diisopropoxy-6-methyl-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diisopropoxy-6-methyl-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two isopropoxy groups at positions 2 and 4, and a methyl group at position 6. It has a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diisopropoxy-6-methyl-pyrimidine typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidineThe reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 2,4-Diisopropoxy-6-methyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium oxide and selenous acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like potassium carbonate and solvents such as DMSO are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
科学研究应用
2,4-Diisopropoxy-6-methyl-pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: The compound is used in the production of agrochemicals and dyes
作用机制
The mechanism of action of 2,4-Diisopropoxy-6-methyl-pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it can prevent the phosphorylation of target proteins, thereby modulating cellular processes such as proliferation and apoptosis .
相似化合物的比较
2,4-Dimethoxy-6-methyl-pyrimidine: Similar in structure but with methoxy groups instead of isopropoxy groups.
2,4-Diethoxy-6-methyl-pyrimidine: Contains ethoxy groups instead of isopropoxy groups.
2,4-Diisopropoxy-5-methyl-pyrimidine: Similar but with the methyl group at position 5 instead of 6.
Uniqueness: 2,4-Diisopropoxy-6-methyl-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of isopropoxy groups enhances its lipophilicity, making it more suitable for certain applications compared to its methoxy or ethoxy analogs .
属性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
4-methyl-2,6-di(propan-2-yloxy)pyrimidine |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)14-10-6-9(5)12-11(13-10)15-8(3)4/h6-8H,1-5H3 |
InChI 键 |
JUULVTZQVXYAIR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


